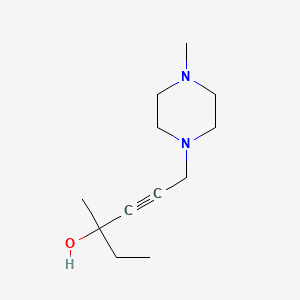![molecular formula C31H21N5O5S2 B5892896 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE](/img/structure/B5892896.png)
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE is a complex organic compound characterized by the presence of multiple benzoxazole rings and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE typically involves the reaction of benzoxazole derivatives with sulfanyl groups under controlled conditions. The process may include steps such as:
Formation of Benzoxazole Rings: This can be achieved through cyclization reactions involving ortho-aminophenols and carboxylic acids.
Introduction of Sulfanyl Groups: Thiolation reactions are employed to introduce sulfanyl groups into the benzoxazole rings.
Amidation: The final step involves the formation of the amide bond through the reaction of the benzoxazole-sulfanyl intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms from sulfoxides or sulfones.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoxazole derivatives.
Scientific Research Applications
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(2-NAPHTHYL)ETHANONE
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)PYRIDINE-4-CARBONITRILE
Uniqueness
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE is unique due to its multiple benzoxazole rings and sulfanyl groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-[5-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21N5O5S2/c37-27(16-42-30-35-21-5-1-3-7-24(21)40-30)32-19-11-9-18(10-12-19)29-34-23-15-20(13-14-26(23)39-29)33-28(38)17-43-31-36-22-6-2-4-8-25(22)41-31/h1-15H,16-17H2,(H,32,37)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQRJNDBASFPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)NC(=O)CSC6=NC7=CC=CC=C7O6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5892815.png)



![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5892851.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-5-ethyl-1,3,5-triazinane-2-thione](/img/structure/B5892867.png)
![2-(4-tert-butylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5892875.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5892878.png)

![ETHYL 2-[(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B5892890.png)
![6-(3-methyl-2-thienyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5892909.png)
![6-(2,5-difluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5892912.png)
![6-(1,3-benzodioxol-5-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5892922.png)
![6-(2-thienyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5892927.png)
